

Technical Profile: N-(5-Amino-2-methylphenyl)hexanamide

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Compound of Interest

Compound Name: N-(5-Amino-2-methylphenyl)hexanamide

CAS No.: 946725-75-3

Cat. No.: B3172344

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Executive Summary & Structural Identity

N-(5-Amino-2-methylphenyl)hexanamide is a functionalized aromatic amide primarily utilized as a regioselective intermediate in medicinal chemistry and advanced polymer synthesis. Structurally, it belongs to the class of N-acylated-2,5-diaminotoluenes.

Its significance lies in its "Janus-faced" reactivity: it possesses one sterically hindered, acylated nitrogen (amide) and one sterically accessible, nucleophilic nitrogen (amine). This asymmetry makes it a critical scaffold for constructing tyrosine kinase inhibitors (TKIs)—where it serves as a lipophilic analog to the "tail" moiety of drugs like Imatinib—and as a chain extender in high-performance polyurethanes.

Chemical Identity Table

Property	Detail
IUPAC Name	N-(5-Amino-2-methylphenyl)hexanamide
Molecular Formula	
Molecular Weight	220.31 g/mol
Core Scaffold	2,5-Diaminotoluene (2,5-TDA) derivative
Key Functional Groups	Primary Amine (Pos. 5), Secondary Amide (Pos. 1), Methyl (Pos. 2)
Predicted LogP	~2.5 – 2.8 (Lipophilic)
Solubility	Soluble in DMSO, MeOH, DCM; Low solubility in water

Synthetic Methodology (The "Nitro-Reduction" Route)[1]

Rationale for Protocol Selection

Direct acylation of 2,5-diaminotoluene is not recommended due to poor regioselectivity; the unhindered amine at position 5 is more nucleophilic than the hindered amine at position 2, leading to the wrong isomer (N-(3-amino-4-methylphenyl)hexanamide).

To guarantee the correct structure (Amide at Pos 1, Amine at Pos 5), the synthesis must proceed via the 2-methyl-5-nitroaniline precursor. The nitro group acts as a "masked" amine, preventing premature reaction while the sterically hindered position is forced to react with the acyl chloride.

Step-by-Step Protocol

Phase 1: Regioselective Acylation

Objective: Install the hexanoyl chain at the sterically hindered position 1.

- Reagents: 2-Methyl-5-nitroaniline (1.0 eq), Hexanoyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

- Procedure:
 - Dissolve 2-methyl-5-nitroaniline in anhydrous DCM under nitrogen atmosphere.
 - Cool to 0°C. Add Triethylamine (base to scavenge HCl).
 - Add Hexanoyl chloride dropwise over 30 minutes. Note: Slow addition prevents exotherms and di-acylation.
 - Allow to warm to room temperature and stir for 4 hours.
 - Validation: TLC (Hexane/EtOAc 7:3) should show consumption of the starting aniline () and appearance of the amide ().
- Workup: Wash with 1N HCl (removes unreacted amine), then sat. , then brine. Dry over and concentrate.
- Intermediate: N-(2-methyl-5-nitrophenyl)hexanamide.

Phase 2: Chemoselective Reduction

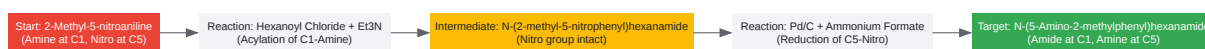
Objective: Unmask the amine at position 5 without reducing the amide or aromatic ring.

- Reagents: Intermediate from Phase 1, 10% Pd/C (5 mol%), Ammonium Formate (5.0 eq) or gas, Methanol/THF (1:1).
- Procedure:
 - Dissolve the nitro-amide intermediate in Methanol/THF.
 - Add Pd/C catalyst carefully (pyrophoric risk).
 - Add Ammonium Formate (hydrogen donor) and reflux for 2 hours. Alternatively, stir under

balloon at RT for 12 hours.

- o Mechanism: The nitro group () is reduced to the primary amine () via nitroso and hydroxylamine intermediates.
- Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.

Synthetic Pathway Diagram



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Figure 1: Regioselective synthesis pathway utilizing the nitro-reduction strategy to ensure correct isomer formation.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR (NMR, 400 MHz, DMSO-)

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
9.20	Singlet (Broad)	1H	Amide -NH	Downfield due to H-bonding and carbonyl anisotropy.
6.80 - 7.10	Multiplet	3H	Aromatic Ar-H	Typical 1,2,4-substitution pattern.
4.85	Broad Singlet	2H	Amine -	Exchangeable protons; confirms reduction of nitro group.
2.25	Triplet	2H	-CH ₂	Adjacent to Carbonyl.
2.10	Singlet	3H	Ar-	Distinct singlet for the methyl group on the ring.
1.55	Multiplet	2H	-CH ₂	Hexanoyl chain.
1.25	Multiplet	4H	Bulk CH ₂	Hexanoyl chain.
0.88	Triplet	3H	Terminal	End of hexanoyl chain.

Mass Spectrometry (ESI-MS)

- Expected [M+H]⁺: 221.16 m/z.
- Fragmentation Pattern: Loss of the hexanoyl chain (m/z ~121 corresponding to the diaminotoluene core) is a common diagnostic fragment.

Applications in Drug Discovery & Materials

Kinase Inhibitor Design (SAR Probe)

This molecule serves as a simplified analog of Imatinib (Gleevec) intermediates. In Imatinib, the "tail" attached to the amide is a complex heteroaromatic system.

- Usage: Researchers replace the complex tail with the aliphatic hexanoyl chain (this molecule) to test the necessity of

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stacking interactions in the ATP-binding pocket of kinases (e.g., Bcr-Abl, c-Kit).

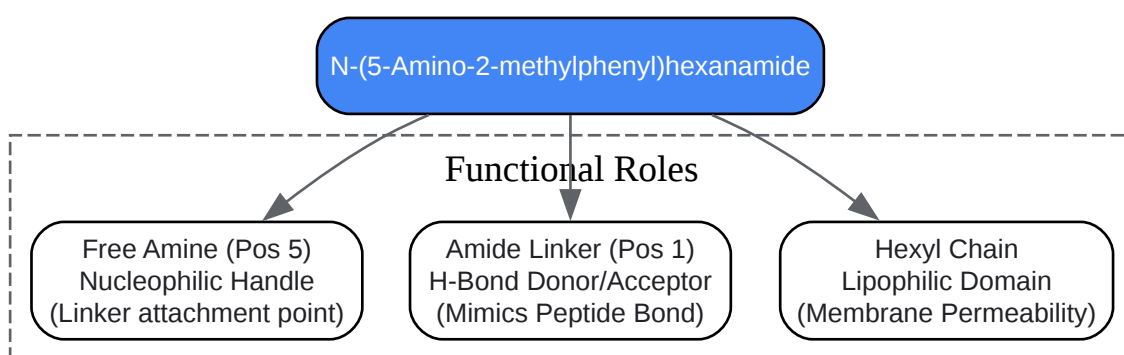
- Hypothesis Testing: If the hexanamide analog retains potency, the binding is driven by hydrophobic enclosure. If potency drops, the aromatic interactions of the original drug are critical.

Polyurethane Chain Extenders

In material science, this molecule acts as an asymmetric chain extender.

- Mechanism: The free amine (Pos 5) reacts rapidly with isocyanates, while the amide (Pos 1) provides hydrogen-bonding sites that increase the "hard segment" crystallinity of the final polymer.
- Result: Polyurethanes with improved thermal stability and modulus compared to standard toluene diamine (TDA) polymers.

Structure-Activity Relationship (SAR) Logic



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Figure 2: Functional decomposition of the molecule for SAR studies.

Safety & Handling (E-E-A-T)

As an aniline derivative, this compound must be handled with strict safety protocols.

- **Toxicity:** Aniline derivatives can cause methemoglobinemia (oxidation of hemoglobin). The precursor (2-methyl-5-nitroaniline) is a known mutagen (Ames positive). Treat the final product as a potential carcinogen and skin sensitizer.
- **PPE:** Nitrile gloves (double gloving recommended), lab coat, and chemical fume hood are mandatory.
- **Storage:** Store under inert gas (Argon/Nitrogen) at 4°C. The free amine is prone to oxidation (turning dark brown) upon exposure to air and light.

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